

Application Note: Protocol for Assessing the Enantiomeric Stability of Enbezotinib

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Compound of Interest

Compound Name: Enbezotinib (enantiomer)

Cat. No.: B12377740

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Abstract

This application note provides a comprehensive protocol for assessing the enantiomeric stability of Enbezotinib, a selective dual inhibitor of rearranged during transfection (RET) and SRC family tyrosine kinases.[1] Ensuring the stereochemical integrity of chiral drugs like Enbezotinib is critical for maintaining their efficacy and safety profiles. This document outlines detailed methodologies for stress testing and chiral separation using High-Performance Liquid Chromatography (HPLC) to evaluate the potential for racemization or degradation of Enbezotinib enantiomers under various environmental conditions. Additionally, it includes a summary of Enbezotinib's mechanism of action and visual workflows to guide researchers through the experimental process.

Introduction

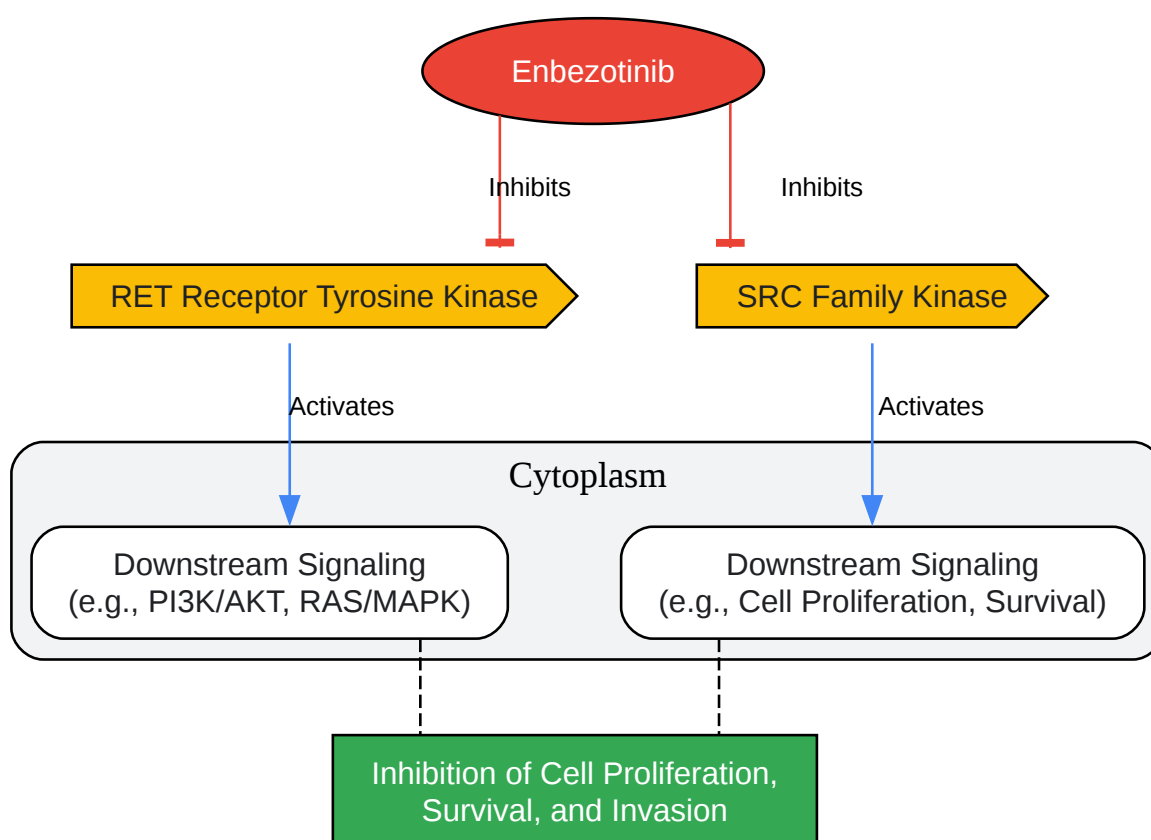
Enbezotinib is an investigational oral therapeutic that targets mutations and fusions involving the RET proto-oncogene and SRC family tyrosine kinases.[1] These kinases are implicated in the proliferation and survival of various cancer cells.[1] As with many small molecule inhibitors, Enbezotinib possesses a chiral center, making it exist as two enantiomers. Different enantiomers of a chiral drug can exhibit distinct pharmacological, pharmacokinetic, and toxicological properties. Therefore, it is a regulatory requirement to demonstrate the stability of the desired enantiomer throughout the drug product's shelf life.

This protocol is designed to be a practical guide for researchers, scientists, and drug development professionals involved in the chemical and pharmaceutical development of

Enbezotinib. It adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.[2][3]

Enbezotinib's Mechanism of Action

Enbezotinib functions by inhibiting the kinase activity of both RET and SRC. Dysregulation of RET activity, through overexpression, activating mutations, or fusions, is a key driver in the development and progression of certain cancers.[1] Similarly, SRC tyrosine kinases are often upregulated in tumor cells and contribute to cell proliferation, survival, and invasion.[1] By dually targeting these pathways, Enbezotinib aims to inhibit tumor cell growth and potentially overcome mechanisms of acquired resistance to other targeted therapies.



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Figure 1: Simplified signaling pathway of Enbezotinib's mechanism of action.

Experimental Protocols

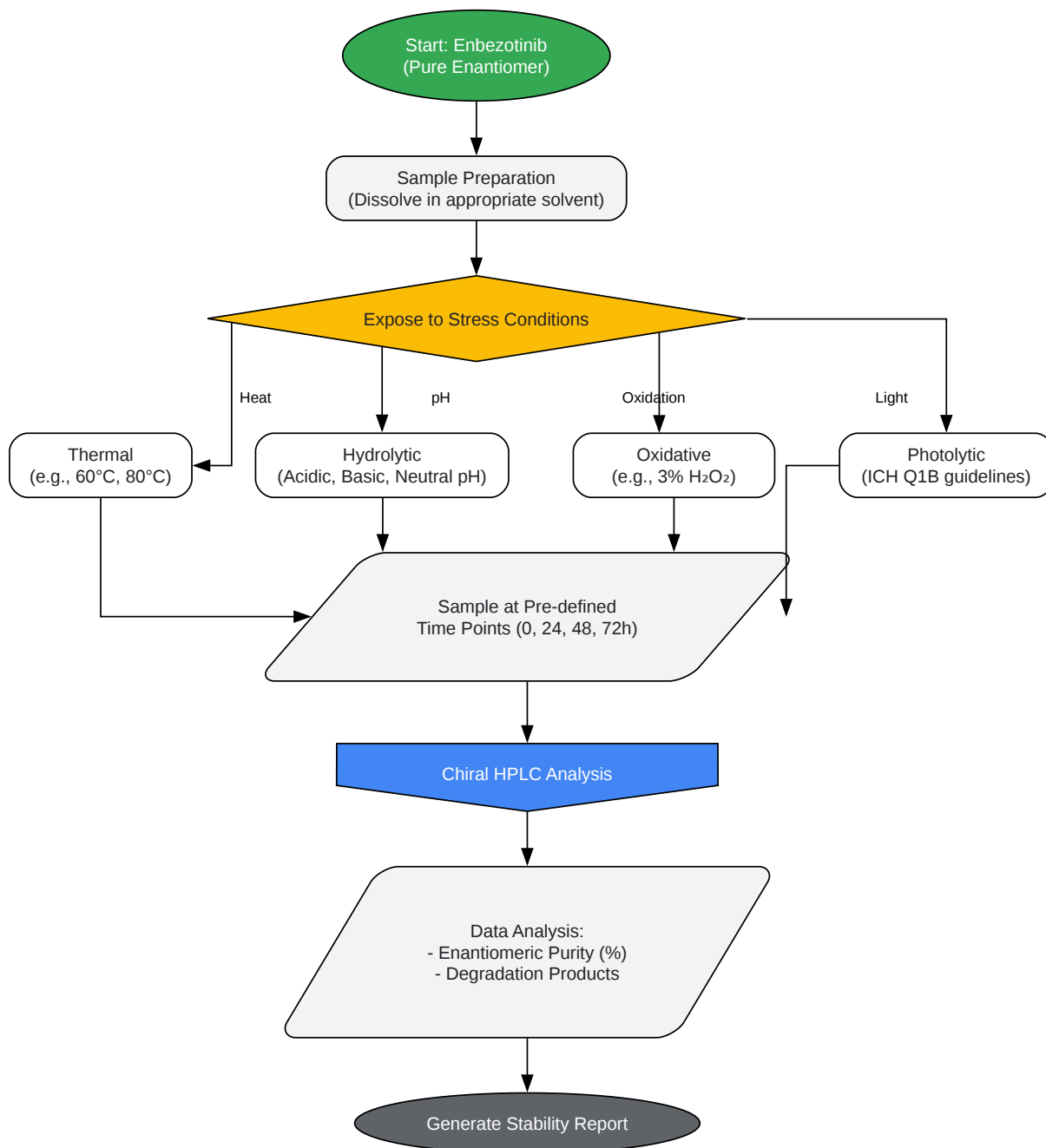
This section details the materials and methods for conducting a comprehensive enantiomeric stability study of Enbezotinib.

Materials and Reagents

- Enbezotinib Reference Standard (both enantiomers and racemic mixture)
- HPLC-grade Acetonitrile, Methanol, and Ethanol
- HPLC-grade Isopropanol and n-Hexane
- Ammonium bicarbonate
- Hydrochloric acid (0.1 N)
- Sodium hydroxide (0.1 N)
- Hydrogen peroxide (3%)
- Deionized water
- Chiral HPLC column (e.g., polysaccharide-based chiral stationary phase like Chiralcel® OD-H or similar)
- HPLC system with UV detector
- Forced degradation stability chambers/ovens
- Photostability chamber

Experimental Workflow

The overall workflow for the stability assessment is depicted in the following diagram.



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Figure 2: Experimental workflow for Enbezotinib enantiomer stability assessment.

Chiral HPLC Method Development

A robust chiral HPLC method is fundamental to accurately quantify the enantiomeric purity of Enbezotinib. The following is a suggested starting method, which should be optimized and validated for specificity, linearity, precision, and accuracy.

Parameter	Recommended Condition
Column	Chiralcel® OD-H (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase	n-Hexane:Isopropanol:Ethanol (80:10:10, v/v/v)
Flow Rate	1.0 mL/min
Column Temperature	25°C
Detection Wavelength	260 nm (or lambda max of Enbezotinib)
Injection Volume	10 µL
Standard Concentration	0.5 mg/mL in mobile phase

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are performed to identify potential degradation products and evaluate the intrinsic stability of the molecule.^{[4][5]}

- Preparation of Stock Solution: Prepare a stock solution of the pure Enbezotinib enantiomer at a concentration of 1.0 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
- Stress Conditions:
 - Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C.
 - Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C.
 - Neutral Hydrolysis: Mix 1 mL of stock solution with 1 mL of deionized water. Store at 60°C.
 - Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature.

- Thermal Degradation (Solid State): Store 5-10 mg of solid Enbezotinib at 80°C.
- Photostability: Expose the solid drug substance and the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
- Time Points: Withdraw aliquots at 0, 24, 48, and 72 hours. For solid-state thermal and photostability, prepare solutions at each time point.
- Sample Analysis: Neutralize the acidic and basic samples before injection. Dilute all samples to the target concentration (0.5 mg/mL) with the mobile phase and analyze by the validated chiral HPLC method.

Data Presentation

The results of the stability study should be summarized in clear, tabular formats to facilitate comparison and analysis.

Enantiomeric Purity under Stress Conditions

The primary outcome is the enantiomeric purity, expressed as a percentage of the desired enantiomer.

Table 1: Enantiomeric Purity of Enbezotinib (Enantiomer A) After Stress Testing

Stress Condition	Time (hours)	Enantiomeric Purity (%) of Enantiomer A	Appearance of Enantiomer B (%)
Control (25°C)	0	99.95	0.05
72	99.94	0.06	
0.1 N HCl, 60°C	24	99.85	0.15
48	99.72	0.28	
72	99.58	0.42	
0.1 N NaOH, 60°C	24	98.50	1.50
48	97.15	2.85	
72	95.88	4.12	
3% H ₂ O ₂ , RT	24	99.92	0.08
48	99.90	0.10	
72	99.87	0.13	
Solid State, 80°C	72	99.91	0.09
Photostability	72	99.93	0.07

Assay and Degradation Products

In addition to enantiomeric purity, the total assay value and the formation of any degradation products should be monitored.

Table 2: Assay and Total Degradation Products of Enbezotinib under Stress Conditions

Stress Condition	Time (hours)	Assay (%)	Total Degradants (%)
Control (25°C)	0	100.1	< 0.05
72	99.8	0.15	
0.1 N HCl, 60°C	72	98.2	1.75
0.1 N NaOH, 60°C	72	94.5	5.45
3% H ₂ O ₂ , RT	72	97.9	2.05
Solid State, 80°C	72	99.5	0.48
Photostability	72	99.2	0.75

Conclusion

This application note provides a robust framework for assessing the enantiomeric stability of Enbezotinib. The detailed protocols for forced degradation studies and chiral HPLC analysis are designed to meet regulatory expectations and provide critical data for the development of a stable and effective drug product. The results from these studies will help establish appropriate storage conditions, re-test periods, and specifications for Enbezotinib, ensuring its quality, safety, and efficacy.

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